



# FT-IR spectroscopy for identifying Fisetinidol functional groups

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An Application Note on Fourier-Transform Infrared (FT-IR) Spectroscopy for the Identification of **Fisetinidol**'s Functional Groups

## Introduction

**Fisetinidol** is a flavanol, a type of flavonoid compound found in various plants.[1] As a natural product, it has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] The precise identification and characterization of **fisetinidol** are crucial for quality control, drug development, and research purposes. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique used to identify the functional groups present in a molecule.[3][4] This application note provides a detailed protocol for using FT-IR spectroscopy to identify the characteristic functional groups of **fisetinidol**.

## **Principle of FT-IR Spectroscopy**

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a sample is exposed to infrared radiation, its functional groups will absorb energy and vibrate in specific modes (e.g., stretching, bending). An FT-IR spectrometer measures the absorption of infrared radiation by the sample, and the resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm<sup>-1</sup>).[5] This spectrum serves as a unique molecular "fingerprint," allowing for the identification of the compound and its constituent functional groups.[6]



# Chemical Structure and Functional Groups of Fisetinidol

**Fisetinidol**, with the chemical formula C<sub>15</sub>H<sub>14</sub>O<sub>5</sub>, is a tetrahydroxyflavan.[2][7] Its structure consists of a chromane ring system with a dihydroxyphenyl substituent. The primary functional groups present in **fisetinidol** that can be identified using FT-IR spectroscopy are:

- Hydroxyl groups (-OH): Both phenolic and alcoholic hydroxyl groups are present.
- Aromatic rings (C=C): The molecule contains two aromatic rings.
- C-O bonds: Found in the ether linkage of the chromane ring and in the hydroxyl groups.
- C-H bonds: Present in both the aromatic rings and the aliphatic parts of the molecule.

# Application Note: Interpreting the FT-IR Spectrum of Fisetinidol

The FT-IR spectrum of **fisetinidol** displays a series of absorption bands that are characteristic of its molecular structure. An experimental FT-IR spectrum of **fisetinidol** shows a significant absorption band at 3325 cm<sup>-1</sup>, which corresponds to the O-H stretching mode of the hydroxyl groups.[8] The presence of multiple hydroxyl groups leads to a broad and intense absorption band in this region. The aromatic C-H stretching vibrations typically appear just above 3000 cm<sup>-1</sup>. The region between 1600 cm<sup>-1</sup> and 1400 cm<sup>-1</sup> is characteristic of the C=C stretching vibrations within the aromatic rings. The C-O stretching vibrations, from both the alcohol and ether functionalities, are expected in the fingerprint region, typically between 1300 cm<sup>-1</sup> and 1000 cm<sup>-1</sup>. Out-of-plane C-H bending vibrations, which can indicate the substitution patterns on the aromatic rings, are observed at lower wavenumbers.[8]

## **Experimental Protocol**

This protocol outlines the steps for acquiring an FT-IR spectrum of **fisetinidol** using the potassium bromide (KBr) pellet method.

Materials and Equipment:



- Fisetinidol sample (pure solid)
- · Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer
- Spatula
- Drying oven

#### Procedure:

- Sample Preparation (KBr Pellet Method):
  - Dry the fisetinidol sample and KBr powder in an oven to remove any residual moisture,
    which can interfere with the spectrum (especially in the O-H region).
  - Weigh approximately 1-2 mg of the fisetinidol sample and 100-200 mg of KBr.
  - Grind the KBr in an agate mortar to a fine powder.
  - Add the **fisetinidol** sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.
  - Transfer the mixture to the pellet press die.
  - Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
  - Carefully remove the KBr pellet from the die.
- FT-IR Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.



- Collect a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.[5]
- Collect the sample spectrum over a wavenumber range of 4000 to 400 cm<sup>-1</sup>.
- Set the resolution to 4 cm<sup>-1</sup> and co-add 16 to 32 scans to improve the signal-to-noise ratio.

#### • Data Analysis:

- Process the collected spectrum using the spectrometer's software (e.g., baseline correction, smoothing).
- Identify the peak positions (wavenumbers) of the major absorption bands.
- Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in **fisetinidol**.

## **Data Presentation**

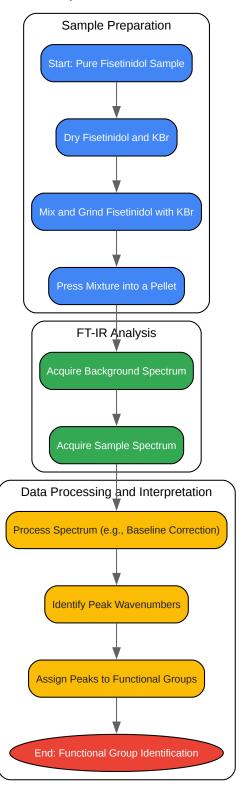
The following table summarizes the characteristic FT-IR absorption bands for **fisetinidol** and their corresponding functional group assignments.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment	Vibrational Mode
~3325	Strong, Broad	O-H (Hydroxyl)	Stretching
~3100-3000	Medium	Aromatic C-H	Stretching
~2950-2850	Weak	Aliphatic C-H	Stretching
~1610-1500	Medium-Strong	Aromatic C=C	Stretching
~1450	Medium	С-Н	Bending
~1300-1000	Strong	C-O	Stretching
~950-650	Medium	Aromatic C-H	Out-of-plane Bending
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## **Visualization**

FT-IR Analysis Workflow for Fisetinidol



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Caption: Workflow for the identification of **Fisetinidol** functional groups using FT-IR spectroscopy.

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